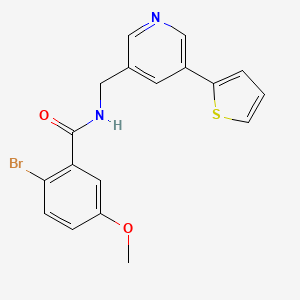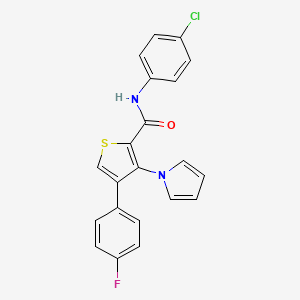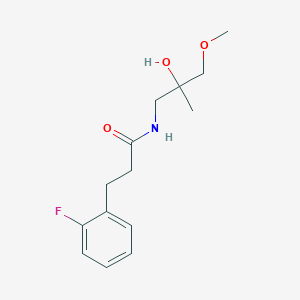
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various propanamide derivatives with substitutions that may influence the biological activity of these compounds. For instance, paper discusses the structure-activity relationships (SAR) of TRPV1 antagonists, which are propanamide derivatives with a fluorophenyl group and modifications in the C-region. Similarly, paper describes the synthesis of propan-1-ones with a fluorophenyl group and a hydroxy-methoxyphenyl group, which is structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from precursors with fluorophenyl groups. For example, paper describes a three-step reaction sequence starting from 3,3'-difluorobenzophenone to synthesize a diphenylpropylamine NMDA receptor antagonist. Although the exact synthesis of "3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of propanamide derivatives is crucial for their biological activity. Paper discusses the crystal and calculated structure of a related propanamide, highlighting the importance of dihedral angles and weak hydrogen bonds in the three-dimensional structure. These structural features could be relevant to the compound of interest as well.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for "3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide." However, paper describes the synthesis of a hybrid molecule involving a reaction between amphetamine and flurbiprofen. This suggests that propanamide derivatives can be synthesized through reactions involving amine and acid or acid derivative precursors.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their molecular structure. For instance, paper provides details on the crystal system, space group, and bond lengths and angles, which are essential for understanding the compound's properties. The antimicrobial activity of related compounds, as discussed in paper , also indicates the potential biological relevance of the physical and chemical properties of these molecules.
科学的研究の応用
Pharmacokinetics and Metabolism in Preclinical Studies
A closely related compound, S-1, a member of potent selective androgen receptor modulators (SARMs), was studied for its pharmacokinetics and metabolism in rats, indicating its potential as a novel therapeutic agent. The study found S-1 to have a low clearance, moderate volume of distribution, and extensive metabolism, highlighting the importance of understanding molecular properties for the development of propanamide-based therapeutics (Di Wu et al., 2006).
Synthesis and Characterization for Chemical Studies
Another study focused on the synthesis and full characterization of a hybrid molecule, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, through a reaction between amphetamine and flurbiprofen. This research contributes to the development and understanding of propanamide derivatives in chemical synthesis (S. Manolov et al., 2022).
Antibacterial and Antifungal Applications
The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their subsequent conversion into compounds with significant antibacterial activity illustrate the potential of propanamide derivatives in developing new antimicrobial agents. This approach offers a pathway to novel treatments for bacterial infections (N. S. Arutyunyan et al., 2017).
Discovery and Optimization for Cholesterol Absorption Inhibition
Research into 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235) demonstrated the compound's efficacy as an inhibitor of intestinal cholesterol absorption, showcasing the therapeutic potential of fluorophenyl propanamide derivatives in treating hypercholesterolemia (S. Rosenblum et al., 1998).
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZEKRUDVCSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)
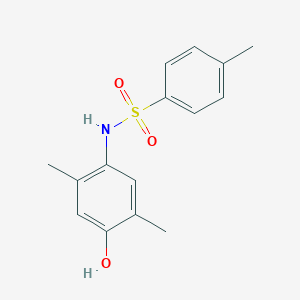
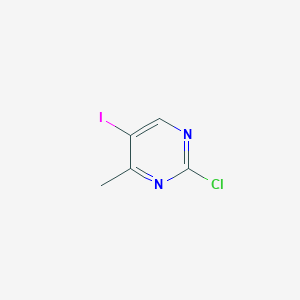
![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)
![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)
![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)
![5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide](/img/structure/B2564807.png)
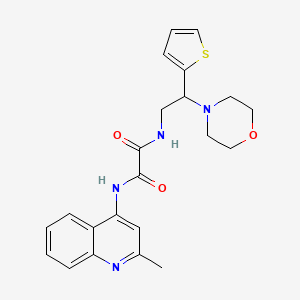
![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)
